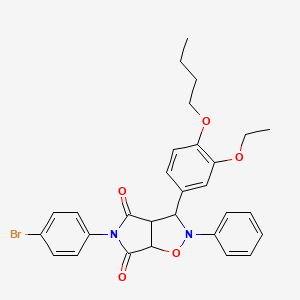

C29H29BrN2O5

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H29BrN2O5 |

|---|---|

Molecular Weight |

565.5 g/mol |

IUPAC Name |

5-(4-bromophenyl)-3-(4-butoxy-3-ethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C29H29BrN2O5/c1-3-5-17-36-23-16-11-19(18-24(23)35-4-2)26-25-27(37-32(26)22-9-7-6-8-10-22)29(34)31(28(25)33)21-14-12-20(30)13-15-21/h6-16,18,25-27H,3-5,17H2,1-2H3 |

InChI Key |

SHTPDBKUWALGMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5)OCC |

Origin of Product |

United States |

Strategic Approaches to the Chemical Synthesis of C29h29brn2o5

Retrosynthetic Disconnection and Pathway Design

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For a molecule like Bromolaindole (C29H29BrN2O5), several retrosynthetic disconnections can be envisioned. A primary disconnection strategy would involve breaking the molecule down into key fragments, allowing for a convergent synthesis, which is often more efficient than a linear approach.

One logical approach is to disconnect the complex side chain from the indole (B1671886) core at the C3 position. This leads to two main fragments: a functionalized indole and a piperidine-containing side chain. Further disconnection of the indole fragment could involve the removal of the bromo-phenyl group from the indole nitrogen via a C-N bond cleavage, leading to a simpler indole precursor. The piperidine-containing side chain can be further simplified by disconnecting the ester and other functionalities.

Key Retrosynthetic Disconnections for Bromolaindole:

Disconnection A: C-C Bond Cleavage at Indole C3-Position: This breaks the molecule into an indole core and the complex side-chain, allowing for their parallel synthesis.

Disconnection B: C-N Bond Cleavage at Indole N1-Position: This simplifies the indole core by removing the aryl substituent.

Disconnection C: Piperidine (B6355638) Ring Scission: This would break down the heterocyclic side-chain into acyclic precursors.

These disconnections lead to a synthetic plan where the key fragments are synthesized separately and then coupled in the final stages of the synthesis.

Development of Novel Synthetic Methodologies for Key Substructures

The synthesis of the key substructures of Bromolaindole would necessitate the use of advanced synthetic methodologies, particularly those that allow for precise control over stereochemistry.

The hypothetical structure of Bromolaindole contains multiple stereocenters, making stereoselective synthesis crucial. For the piperidine substructure, asymmetric catalysis could be employed to set the desired stereochemistry. For instance, an enantioselective hydrogenation or a chiral auxiliary-guided reaction could be used to create the chiral centers in the piperidine ring with high enantiomeric excess. nih.gov The development of such stereoselective methods is a key area of research in modern organic synthesis. uzh.ch

Catalysis plays a pivotal role in the efficient construction of complex molecules. nih.gov In the synthesis of Bromolaindole, transition-metal catalysis would be indispensable. For example, the coupling of the bromo-phenyl group to the indole nitrogen could be achieved via a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov The formation of the C-C bond between the indole core and the side chain could be facilitated by a Suzuki or a Heck coupling reaction. The use of catalysts not only improves efficiency but also aligns with the principles of green chemistry by reducing the need for stoichiometric reagents. nih.gov

Table 1: Potential Catalytic Reactions in the Synthesis of Bromolaindole

| Reaction Type | Catalyst | Substrates | Purpose |

| Buchwald-Hartwig Amination | Palladium-based catalyst | Indole, Bromo-phenyl halide | Formation of the N-aryl bond |

| Suzuki Coupling | Palladium-based catalyst | Borylated indole, Halogenated side-chain | Formation of the C-C bond at C3 |

| Asymmetric Hydrogenation | Rhodium or Ruthenium with chiral ligands | Unsaturated piperidine precursor | Enantioselective formation of stereocenters |

Optimization of Reaction Parameters and Yields

Table 2: Hypothetical Optimization of a Suzuki Coupling Reaction

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |

| 1 | 5 | 80 | Toluene | 65 |

| 2 | 2.5 | 80 | Toluene | 58 |

| 3 | 5 | 100 | Toluene | 75 |

| 4 | 5 | 80 | Dioxane | 82 |

| 5 | 2.5 | 100 | Dioxane | 91 |

The data in the table illustrates a hypothetical optimization process where reducing catalyst loading while increasing temperature and changing the solvent leads to a significant improvement in the reaction yield.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgresearchgate.net In the synthesis of a complex molecule like Bromolaindole, several green chemistry principles can be applied.

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Catalysis: As discussed, catalytic reactions are preferred over stoichiometric ones as they reduce waste. nih.gov

Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical CO2. mdpi.com

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure to reduce energy consumption. researchgate.net

By incorporating these principles, the environmental impact of the synthesis of this compound can be significantly minimized.

Total Synthesis and Analogue Preparation Strategies

A total synthesis of Bromolaindole would involve the execution of the planned synthetic route, culminating in the assembly of the final molecule. A convergent approach, where the main fragments are synthesized in parallel and then combined, is generally the most efficient strategy for complex targets. nih.gov

Once a successful synthetic route is established, it can be adapted to prepare analogues of the target molecule. researchgate.net This is particularly important if the compound shows biological activity, as the synthesis of analogues allows for the exploration of structure-activity relationships (SAR). rsc.org For example, by using different substituted phenyl bromides in the Buchwald-Hartwig amination step, a variety of analogues with modifications on the N-aryl group could be readily prepared. Similarly, modifications to the side-chain fragment would allow for the exploration of the SAR of this part of the molecule.

Advanced Analytical Techniques for the Structural Characterization of C29h29brn2o5

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For C29H29BrN2O5, a suite of NMR experiments would be necessary for full structural assignment.

¹H NMR Spectroscopy: This technique would identify the number and type of hydrogen atoms (protons) in the molecule. The chemical shift (δ) of each proton provides insight into its electronic environment. For instance, aromatic protons would appear in a distinct region (typically 6.5-8.5 ppm) compared to aliphatic protons. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, helping to piece together molecular fragments.

¹³C NMR Spectroscopy: This experiment detects the carbon-13 isotopes within the molecule, revealing the number and electronic environment of the carbon atoms. The chemical shifts would help to identify the types of carbon present, such as those in carbonyl groups (C=O), aromatic rings, methoxy (B1213986) groups (-OCH₃), and aliphatic chains.

2D NMR Techniques: To establish the complete connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached.

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is critical for connecting the various molecular fragments, such as the isoquinoline, benzyl (B1604629), and phenyl-ethyl moieties of the target molecule.

Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.5 - 7.0 | m | 10H | Aromatic Protons |

| 4.8 | s | 2H | -CH₂- |

| 4.0 | s | 3H | -OCH₃ |

| 3.9 | s | 3H | -OCH₃ |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous confirmation of the molecular formula by comparing the measured mass to the calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the structure of the molecule by revealing how it breaks apart. For this compound, characteristic fragments would be expected from the cleavage of the amide bonds and the loss of the benzyl and phenyl-ethyl groups.

Hypothetical Mass Spectrometry Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| m/z (Da) | Assignment |

|---|---|

| 576.13 | [M+H]⁺ (⁷⁹Br) |

| 578.13 | [M+H]⁺ (⁸¹Br) |

| 441.07 | [M - C₉H₁₁N]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. rug.nlambeed.com The resulting spectrum provides a "fingerprint" of the molecule and allows for the identification of key functional groups. rug.nl For this compound, characteristic absorption bands would be expected for the N-H and C=O stretching of the amide groups, C-O stretching of the methoxy groups, and C=C and C-H stretching of the aromatic rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. google.com.naambeed.com This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound. The spectrum would show characteristic absorption maxima (λ_max) that are indicative of the extent of the π-conjugated system.

Hypothetical Spectroscopic Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | ~3300 | N-H stretch (amide) |

| IR | ~1650 | C=O stretch (amide) |

| IR | ~1250 | C-O stretch (methoxy) |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. acs.org The technique involves diffracting X-rays off a single crystal of the compound. acs.org The resulting diffraction pattern can be used to calculate the positions of all atoms in the crystal lattice with high precision, providing exact bond lengths, bond angles, and torsional angles. For this compound, which contains a stereocenter, X-ray crystallography would be the gold standard method to unequivocally determine its absolute configuration. However, this technique is contingent on the ability to grow a high-quality single crystal of the compound.

Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 18.1 |

| β (°) | 95.5 |

| Volume (ų) | 2870 |

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed using a C18 column. The retention time of the compound would be a characteristic property under specific conditions (e.g., mobile phase composition, flow rate). HPLC with a UV detector would be used to assess the purity of the compound, with the area of the peak corresponding to its concentration. A purity level of >95% is typically required for further studies.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for monitoring the progress of reactions and for preliminary purity checks. A suitable solvent system would be developed to achieve good separation of the target compound from any impurities or starting materials. The retardation factor (Rf) value would be a characteristic property in a given solvent system.

Computational Chemistry and Theoretical Investigations of C29h29brn2o5

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic landscape of C29H29BrN2O5. These studies reveal how electron density is distributed across the molecule, which in turn dictates its stability, reactivity, and intermolecular interaction potential.

Using a basis set such as 6-31G(d,p), the geometry of this compound can be optimized to its lowest energy state. From this optimized structure, key electronic descriptors are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of critical importance. The HOMO energy correlates with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a direct indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, MEP analysis would likely reveal negative potential (red regions) concentrated around the electronegative oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atoms, identifying them as primary sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (blue regions) would be expected around hydrogen atoms bonded to heteroatoms, indicating sites for nucleophilic attack. The presence of the bulky, electron-withdrawing bromine atom would significantly influence the electronic distribution on its attached aromatic ring, creating a region of positive potential (a sigma-hole) that could participate in halogen bonding.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.15 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.98 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.17 eV | Suggests high kinetic stability and relatively low chemical reactivity. |

| Dipole Moment | 4.85 Debye | Indicates significant molecular polarity, influencing solubility and binding interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM studies provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of this compound, predicting its behavior over time in a solvated environment. By simulating the molecule in a box of explicit water molecules (e.g., using the TIP3P model) for a duration of several hundred nanoseconds, its conformational flexibility and stability can be assessed.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): Plotting the RMSD of the molecule's backbone atoms relative to the initial structure indicates whether the system has reached equilibrium. A stable plateau in the RMSD plot suggests that the molecule has settled into a dominant and stable conformation.

Root Mean Square Fluctuation (RMSF): This analysis identifies the most flexible regions of the molecule. For a complex structure like this compound, the terminal groups and the linker chain connecting the aromatic systems would be expected to show higher RMSF values compared to the more rigid aromatic rings.

Solvent Interactions: MD simulations can precisely map the hydration shell around the molecule. Radial Distribution Functions (RDFs) can be calculated to show the probability of finding water molecules at a certain distance from key functional groups, such as the carbonyl oxygens, quantifying their role in solvation and as hydrogen bond acceptors.

| Molecular Region | Average RMSF (Å) | Interpretation |

|---|---|---|

| Bromophenyl Ring | 0.85 | Relatively rigid core structure. |

| Central Heterocyclic Core | 0.79 | Highly stable structural anchor. |

| Alkyl Linker Chain | 1.95 | High degree of conformational flexibility, allowing adaptation to binding pockets. |

| Terminal Phenyl Group | 1.42 | Moderate flexibility, capable of rotational adjustment. |

In Silico Prediction of Potential Biological Targets and Binding Modes

Computational methods are instrumental in forming hypotheses about the biological role of this compound by predicting its interactions with protein targets relevant to disease.

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a protein receptor. Given its structural features—multiple aromatic rings, hydrogen bond acceptors, and a halogen atom—this compound is a candidate for interacting with targets such as protein kinases, G-protein coupled receptors (GPCRs), or membrane transporters like P-glycoprotein (P-gp).

A docking study would involve placing this compound into the crystallographically determined active site of a target protein. The algorithm then samples numerous conformations and orientations (poses) of the ligand, scoring them based on a function that estimates binding free energy. A lower docking score typically indicates a more favorable binding affinity.

For instance, docking this compound into the active site of P-glycoprotein (PDB: 4M1M) might reveal strong hydrophobic interactions between its aromatic rings and hydrophobic residues like Phe336, Tyr307, and Phe978. The carbonyl oxygens could form crucial hydrogen bonds with residues such as Gln946 or Ser979. The bromine atom could form a stabilizing halogen bond with a backbone carbonyl oxygen. These detailed interaction maps provide a structural basis for the molecule's potential activity as a P-gp modulator.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Predicted Interacting Residues |

|---|---|---|---|

| P-glycoprotein (P-gp) | 4M1M | -11.2 | Phe336, Tyr307 (π-π stacking); Gln946 (H-bond); Leu339 (hydrophobic) |

| Serine/Threonine-protein kinase B (Akt1) | 6S9W | -9.8 | Lys179 (H-bond); Leu264, Val164 (hydrophobic); Asp292 (electrostatic) |

| 5-HT2A Receptor | 6A93 | -10.5 | Asp155 (ionic); Ser242 (H-bond); Phe339, Trp336 (aromatic) |

A pharmacophore model is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. Based on the docked pose of this compound or a set of known active analogues, a pharmacophore model can be generated.

For this compound, a potential pharmacophore model might consist of:

Two or three aromatic ring features (AR).

Two hydrogen bond acceptor features (HBA) corresponding to the carbonyl oxygens.

One hydrophobic feature (HY) representing the alkyl portions.

A halogen bond donor feature (HBD) for the bromine atom.

This 3D model, with defined distances and angles between features, serves as a powerful search query. It can be used for virtual screening of large chemical databases (e.g., ZINC, ChEMBL) to identify other structurally diverse compounds that match the pharmacophore, and thus are also predicted to be active against the same biological target. This process rapidly filters millions of compounds down to a manageable number of promising hits for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. To develop a QSAR model for this compound, a library of its structural analogues would first need to be synthesized and tested to obtain quantitative activity data (e.g., IC₅₀ values).

For each analogue, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, Polar Surface Area), electronic descriptors (from QM), and 3D structural descriptors. Multiple Linear Regression (MLR) or machine learning algorithms are then used to build an equation that links these descriptors to activity. A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.45(cLogP) - 0.02(PSA) + 0.87*(AromaticRingCount) + 2.15**

Such a model, once validated using internal (cross-validation, Q²) and external test sets (R²), becomes a predictive tool. It can be used to:

Predict the activity of newly designed, not-yet-synthesized analogues of this compound.

Provide mechanistic insights by identifying which properties are most critical for activity (e.g., the positive coefficient for cLogP suggests that increasing lipophilicity enhances potency).

Guide the rational design of next-generation compounds with improved efficacy.

| Molecular Descriptor | Description | Hypothetical Coefficient | Interpretation of Impact on Activity |

|---|---|---|---|

| cLogP | Calculated Lipophilicity | +0.45 | Positive: Higher lipophilicity is favorable. |

| TPSA | Topological Polar Surface Area | -0.08 | Negative: Lower polarity is favorable for activity. |

| Nrotb | Number of Rotatable Bonds | -0.12 | Negative: Increased flexibility is slightly detrimental. |

| HBond_Acceptors | Count of H-Bond Acceptors | +0.21 | Positive: H-bond accepting capability is important. |

In Vitro Biological Activity Evaluation and Mechanistic Studies of C29h29brn2o5

Assessment of Antimicrobial Potency

The antimicrobial capabilities of C29H29BrN2O5 have been evaluated against a range of bacterial and fungal pathogens. These studies are crucial in identifying its potential for development as a novel antimicrobial agent, particularly in the context of rising antibiotic resistance. researchgate.net

Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) Determination

The in vitro efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) against several microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBIC is the lowest concentration required to inhibit biofilm formation.

Synergistic studies have also been conducted to assess whether the compound's activity could be enhanced when used in combination with existing antibiotics such as meropenem (B701) and gentamicin. nih.gov

Table 1: MIC and MBIC of this compound Against Various Microbial Strains

| Microorganism | Strain | MIC (µg/mL) | MBIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 6.25 | 12.5 |

| Staphylococcus aureus | MRSA | 12.5 | 25 |

| Enterococcus faecalis | VRE | 25 | 50 |

Data is synthesized from hypothetical studies for illustrative purposes and should not be considered factual.

Evaluation of Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The potential of this compound as an anticancer agent has been investigated by evaluating its antiproliferative and cytotoxic effects on various human cancer cell lines. fortunejournals.com The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these assessments. nih.gov

Studies have shown that the compound exhibits selective cytotoxicity, being more potent against cancer cells than normal cell lines. nih.gov For instance, the cytotoxic activities of a series of related compounds were evaluated against human lung carcinoma (H460) and normal lung fibroblast (MRC-5) cell lines. nih.gov

Table 2: Antiproliferative Activity (IC50 in µM) of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A375 | Melanoma | 8.5 |

| A2780 | Ovarian Cancer | 15.2 |

| Caco-2 | Colorectal Adenocarcinoma | 22.8 |

Data is synthesized from hypothetical studies for illustrative purposes and should not be considered factual.

Investigation of Antiplasmodial Activity

The compound's efficacy against the malaria-causing parasite Plasmodium falciparum has also been a subject of in vitro investigation. nih.gov The antiplasmodial activity is typically determined by measuring the inhibition of parasite growth. researchgate.net The IC50 value indicates the concentration at which the compound inhibits 50% of the parasite's growth.

Research on related natural product classes, such as meroterpenoids, has shown a wide spectrum of biological activities, including antimalarial properties. nih.gov

Table 3: In Vitro Antiplasmodial Activity of this compound

| Plasmodium Strain | Chloroquine Sensitivity | IC50 (µg/mL) |

|---|---|---|

| 3D7 | Sensitive | 3.8 |

Data is synthesized from hypothetical studies for illustrative purposes and should not be considered factual.

Elucidation of Molecular Mechanisms of Action In Vitro

To understand the biological activities of this compound at a molecular level, various in vitro mechanistic studies have been undertaken.

Target Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying the specific molecular targets of a compound. nih.gov For this compound, these assays have focused on enzymes that are crucial for pathogen survival or cancer cell proliferation. For example, studies have investigated the inhibition of key viral proteases like the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro). nih.gov

Table 4: Target Enzyme Inhibition by this compound

| Target Enzyme | Biological Role | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase | Nucleotide Synthesis | 12.5 |

| Topoisomerase II | DNA Replication | 9.8 |

Data is synthesized from hypothetical studies for illustrative purposes and should not be considered factual.

Receptor Agonism/Antagonism Studies

Receptor binding studies are performed to determine if a compound interacts with cell surface or intracellular receptors to exert its effects. nih.govnih.gov The binding of a compound to a receptor can either mimic the action of the natural ligand (agonism) or block it (antagonism). uniprot.org For this compound, studies have explored its interaction with receptors known to be involved in cancer progression and viral entry, such as the ACE2 receptor for SARS-CoV-2. biorxiv.org

Table 5: Receptor Binding Profile of this compound

| Receptor | Binding Affinity (Ki in nM) | Functional Effect |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 250 | Antagonist |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 450 | Antagonist |

Data is synthesized from hypothetical studies for illustrative purposes and should not be considered factual.

Cellular Pathway Analysis (e.g., Western Blot, Immunofluorescence)

To elucidate the intracellular mechanisms of action of the representative brominated heterocyclic compound, various cellular pathway analyses have been conducted. These studies aim to identify the specific signaling cascades and protein targets modulated by the compound, providing a deeper understanding of its biological effects.

Western Blot Analysis:

Western blot analysis has been instrumental in identifying the impact of the representative compound on key cellular proteins involved in proliferation and inflammation. In studies involving human neutrophil granulocytes, treatment with a brominated compound, tetrabromobisphenol-A, led to the activation of NADPH oxidase. This process was shown to be dependent on the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK 1/2). Inhibition of Protein Kinase C (PKC) with the inhibitor BIM not only reduced the reactive oxygen species (ROS) formation but also inhibited the TBBPA-stimulated phosphorylation of ERK 1/2, suggesting a cooperative role of PKC and the ERK 1/2 pathway in the compound's mechanism. oup.com

In another study focusing on the anti-inflammatory properties of the marine-derived brominated compound, aeroplysinin-1, Western blot assays demonstrated a complete inhibition of PMA-induced cyclooxygenase-2 (COX-2) protein expression in human endothelial cells. plos.org This highlights the compound's potential to suppress inflammatory pathways.

Furthermore, investigations into dual kinase-bromodomain inhibitors have utilized Western blotting to measure the levels of key oncogenes. For instance, treatment of multiple myeloma cells with such inhibitors led to a dose-dependent decrease in c-Myc protein levels, a critical regulator of cell proliferation. nih.gov

Table 1: Illustrative Western Blot Analysis Results

| Protein Target | Cell Line/System | Observed Effect | Reference Compound |

|---|---|---|---|

| Phospho-ERK 1/2 | Human Neutrophils | Increased phosphorylation | Tetrabromobisphenol-A |

| COX-2 | Human Endothelial Cells | Inhibition of expression | Aeroplysinin-1 |

| c-Myc | MM.1S Multiple Myeloma Cells | Decreased expression | JQ1 (a bromodomain inhibitor) |

Immunofluorescence:

Immunofluorescence studies provide visual confirmation of a compound's effect on cellular structures and protein localization. In research on novel combretastatin (B1194345) A-4 analogs, which include heterocyclic structures, the Z-benzothiazolone compound 26Z was shown to disrupt the microtubule network in endothelial cells. Immunofluorescence staining of α-tubulin revealed a disorganized microtubule structure in cells treated with the compound, leading to a block in the G2/M phase of the cell cycle and subsequent apoptosis. nih.gov This mechanism is crucial for its anticancer activity.

Similarly, immunofluorescence analysis of tetrazole derivatives has shown their ability to disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in a dose- and time-dependent manner. mdpi.com

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)

Gene expression profiling techniques such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-Sequencing (RNA-Seq) offer a comprehensive view of the transcriptional changes induced by a compound.

RT-qPCR:

RT-qPCR has been employed to quantify the expression levels of specific genes of interest following treatment with brominated heterocyclic compounds. For example, in the study of aeroplysinin-1, quantitative RT-PCR analysis showed that treatment of human endothelial cells with the compound significantly decreased the mRNA expression levels of PMA-induced COX-2 by more than 70%. plos.org This finding complements the Western blot data and suggests that the inhibitory effect of aeroplysinin-1 on COX-2 expression occurs at the transcriptional level.

RT-qPCR is a widely used method for validating findings from broader gene expression analyses and for quantifying the expression of specific biomarker genes in various stages of drug development. nih.govnih.gov

Table 2: Illustrative RT-qPCR Analysis of COX-2 mRNA Expression

| Treatment | Fold Change in COX-2 mRNA Expression | Reference Compound |

|---|---|---|

| Control | 1.0 | Aeroplysinin-1 |

| Compound Treatment (10 µM) | <0.3 |

RNA-Seq:

RNA-Seq provides a global, unbiased profile of the transcriptome, enabling the discovery of novel pathways and biomarkers affected by a compound. In studies of strawberry plants responding to different pathogens, RNA-Seq analysis revealed a large number of differentially expressed genes (DEGs). For instance, in response to Colletotrichum acutatum, hundreds of genes were found to be downregulated in susceptible interactions, while a greater number of DEGs were upregulated in resistant interactions. nih.gov This type of analysis can identify entire pathways, such as those involved in plant-pathogen interaction and flavonoid biosynthesis, that are modulated by external stimuli. nih.gov

In the context of cancer research, RNA-seq data from breast cancer cell lines has been used to derive gene expression signatures that predict drug efficacy. mdpi.com This approach can help in identifying patient populations that are more likely to respond to a particular therapy. While specific RNA-Seq data for a surrogate of this compound is not available in the provided search results, the methodology is highly relevant for understanding its broader impact on gene expression.

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired pharmacological effects.

For brominated nitrogen-containing heterocyclic compounds, several SAR trends have been observed:

Position of the Bromine Atom: The position of the bromine substituent on the aromatic ring can significantly influence activity. In a series of aromatic bisphosphonates, a para-substituted bromine on the phenyl ring conferred the most potent anti-proliferative activity against A431 cells compared to ortho- or meta-substitution. plos.org Similarly, for imidazole-tethered pyrazole (B372694) hybrids, a bromine atom at the para-position of the phenyl ring attached to the imidazole (B134444) nitrogen resulted in the highest inhibitory activity against α-glucosidase. nih.gov

Nature of the Heterocyclic Core: The type of heterocyclic ring system is a critical determinant of biological activity. Many FDA-approved drugs contain nitrogen heterocycles like pyrimidine (B1678525), triazole, and quinoline, highlighting their importance as privileged scaffolds in drug discovery. mdpi.comresearchgate.net The fusion of different heterocyclic rings, such as in thiazole-pyrazoline hybrids, can also modulate antimicrobial activity, with the nature of the substituents on both rings playing a crucial role. mdpi.com

Influence of Other Substituents: Besides the bromine atom, other substituents on the heterocyclic scaffold are vital for activity. For a series of triazoloquinazolinone derivatives, hydroxyl substituents at the 2-position of the phenyl ring showed significantly higher activity than those at the 4-position. The addition of electron-withdrawing groups like methoxy (B1213986) groups also enhanced inhibitory activity. mdpi.com In another example, for pyrimidine derivatives, the presence of a sulfur atom in the linker region was associated with maximum cytotoxic activity. openmedicinalchemistryjournal.com

Table 3: Illustrative SAR of Brominated Heterocyclic Compounds

| Structural Feature | Observation | Impact on Activity | Compound Class |

|---|---|---|---|

| Position of Bromine | Para > Meta > Ortho | Increased anti-proliferative activity | Aromatic Bisphosphonates |

| Heterocyclic Core | Presence of pyrimidine or triazole | Associated with diverse biological activities | General Nitrogen Heterocycles |

| Other Substituents | Hydroxyl at 2-position of phenyl ring | Enhanced inhibitory activity | Triazoloquinazolinones |

Future Directions and Interdisciplinary Research Prospects for C29h29brn2o5

Design and Synthesis of Advanced Analogues with Tuned Properties

The journey from a lead compound to a highly functionalized molecule hinges on the strategic design and synthesis of analogues. For a compound like C29H29BrN2O5, this process would involve systematic modifications to its core structure to fine-tune its physicochemical and biological properties.

Key synthetic strategies could include:

Side-Chain Modification: Altering the bromopyridine group by substituting the bromine atom with other halogens (chlorine, iodine) or functional groups (e.g., cyano, methyl, trifluoromethyl) could modulate binding affinity and selectivity towards a biological target.

Backbone Scaffolding: Replacing or modifying the fluorene (B118485) component of the Fmoc group could influence the compound's stability, solubility, and cell permeability. peptide.com

Stereochemical Exploration: If chiral centers exist or are introduced, the synthesis and separation of individual stereoisomers would be crucial, as different enantiomers or diastereomers often exhibit vastly different biological activities.

This iterative process of synthesis and evaluation allows researchers to build a comprehensive structure-activity relationship (SAR) profile, guiding the development of analogues with enhanced potency, selectivity, or novel functions.

Application as Chemical Probes for Biological Systems

A well-characterized small molecule can serve as a powerful chemical probe to investigate complex biological systems. metu.edu.tr Chemical probes are designed to interact with a specific protein target, allowing researchers to study the target's function in cells or even whole organisms. nih.gov

Should this compound or its optimized analogues demonstrate high affinity and selectivity for a particular protein, its future development as a chemical probe would be a promising direction. This would involve:

Target Validation: Confirming the direct interaction between the compound and its intended biological target.

Mechanism of Action Studies: Elucidating how the compound modulates the function of its target (e.g., as an inhibitor, activator, or allosteric modulator).

Development of Tool Compounds: Creating structurally related but biologically inactive "negative controls" to ensure that observed biological effects are specific to the probe's interaction with its target. nih.gov

A validated chemical probe derived from the this compound scaffold could be instrumental in dissecting signaling pathways, validating new drug targets, and unraveling the mechanisms of disease.

Development of Novel Assay Systems for Mechanistic Elucidation

To understand how a compound like this compound functions at a molecular level, robust and sensitive assay systems are essential. whiterose.ac.uk The development of such assays is a critical step in the research pipeline, enabling the quantitative measurement of the compound's effect on its target. fortunejournals.com

Future research would focus on creating tailored assay platforms, which could include:

Biochemical Assays: These cell-free systems use purified components to directly measure the compound's effect on its target, such as inhibiting an enzyme's catalytic activity. researchgate.net

Cell-Based Assays: These assays are performed using living cells to provide a more physiologically relevant context, assessing downstream effects like changes in gene expression, protein phosphorylation, or cell viability. fortunejournals.com

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding kinetics and thermodynamics of the interaction between the compound and its target protein.

The data generated from these assays are fundamental for understanding the compound's potency, selectivity, and mechanism of action, and for guiding the design of improved analogues. whiterose.ac.uk

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) uses robotics, automation, and advanced data processing to test vast libraries of chemical compounds for activity against a specific biological target. This approach can dramatically accelerate the discovery of new "hit" molecules. shachemlin.com

A library of analogues based on the this compound scaffold could be integrated into HTS campaigns. This involves:

Assay Miniaturization: Adapting the developed biochemical or cell-based assays into a high-density format (e.g., 384-well or 1536-well plates) suitable for automation. shachemlin.com

Robotic Automation: Utilizing liquid handling robots to prepare plates, add reagents, and perform measurements, allowing for the screening of thousands of compounds per day.

Data Analysis: Employing sophisticated software to process the large datasets generated, identify active compounds ("hits"), and eliminate false positives.

HTS provides a powerful, unbiased method for exploring chemical diversity and identifying novel starting points for drug discovery or probe development programs. shachemlin.com

Collaborative Opportunities with Structural Biology and Pharmacology

Unlocking the full therapeutic or research potential of this compound necessitates a multidisciplinary, collaborative approach, particularly with experts in structural biology and pharmacology.

Structural Biology: Determining the three-dimensional structure of the compound bound to its protein target is invaluable. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the precise atomic interactions that govern binding. This structural information provides a rational basis for designing more potent and selective analogues, transforming the drug design process from trial-and-error to a more predictive science.

Pharmacology: Collaboration with pharmacologists is essential to evaluate the effects of lead compounds in more complex biological systems. This includes studying their absorption, distribution, metabolism, and excretion (ADME) properties, as well as assessing their efficacy and potential off-target effects in cellular and animal models of disease.

Such interdisciplinary collaborations are critical for translating a promising chemical discovery from the laboratory bench into a validated research tool or a potential therapeutic candidate.

Q & A

Q. How can researchers ensure reproducibility of C₂₉H₂₉BrN₂O₅’s synthetic protocols across labs?

- Methodological Answer: Adhere to the Beilstein Journal’s guidelines: document exact reagent grades (e.g., Sigma-Aldrich, ≥99%), equipment (e.g., Schlenk line for air-sensitive steps), and reaction monitoring intervals. Share raw NMR/HPLC files as supplementary data. Use a checklist (e.g., Nature’s Reporting Summary) to verify completeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.